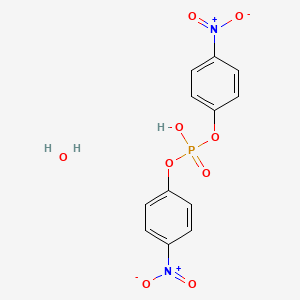

磷酸双(4-硝基苯基)酯水合物

描述

Bis(4-nitrophenyl) phosphate hydrate, also known as 4-Nitrophenyl phosphate monobasic, is an organic compound with the linear formula (O2NC6H4O)2P(O)OH . It is a light brown powder and is used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants .

Synthesis Analysis

The hydrolysis of Bis(4-nitrophenyl) phosphate hydrate has been studied . The catalytic reaction was monitored by UV-vis spectroscopy in 20 mM MOPS buffer at pH 8 and at room temperature by observing the growth of the product, 4-nitrophenolate, at 405 nm .Molecular Structure Analysis

The molecular formula of Bis(4-nitrophenyl) phosphate hydrate is C12H10N2O9P- . It has a molecular weight of 357.19 g/mol . The InChI string and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis

The hydrolysis of Bis(4-nitrophenyl) phosphate hydrate has been extensively studied. For instance, it has been shown that the hydrolysis of bis(4-nitrophenyl) phosphate by a Cu(II) bipyridine complex was enhanced by 1000-fold when covalently attached to 10 nm gold nanoparticles (AuNP) and irradiated with a 120 mW green laser at 532 nm .Physical and Chemical Properties Analysis

Bis(4-nitrophenyl) phosphate hydrate has a molecular weight of 357.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 9, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 357.01239190 g/mol . It has a topological polar surface area of 151 Ų and a heavy atom count of 24 .科学研究应用

催化水解

磷酸双(4-硝基苯基)酯水合物在催化水解中得到了广泛的研究,其中探索了它的反应动力学和机理。例如,双核金属配合物已被证明可以促进其水解,揭示了不同金属离子在这些过程中的作用。这项研究对于理解环境和工业背景下的催化反应很有价值 (Vichard & Kaden, 2002), (金正熙,2000)。

磷酸二酯酶活性

研究表明,由磷酸双(4-硝基苯基)酯形成的某些分子种类表现出显着的磷酸二酯酶活性。这在生化和药物背景下尤为重要,在这些背景下,了解酶活性和抑制至关重要 (S. J. Oh 等,1998)。

纳米颗粒增强水解

纳米技术的进步使涉及磷酸双(4-硝基苯基)酯的水解反应得到增强。研究表明,将催化配合物附着到纳米颗粒上可以显着提高反应速率,为催化和材料科学开辟了新的可能性 (S. Trammell 等,2016)。

金属催化水解中的机理研究

已经进行了广泛的机理研究以了解金属配合物在促进磷酸双(4-硝基苯基)酯水解中的作用。这些研究有助于更深入地了解金属催化过程中反应的机理,这在各种化学合成和工业应用中都有影响 (Kim A. Deal‡ 和 J. Burstyn, 1996)。

酶抑制研究

磷酸双(4-硝基苯基)酯也已用于与酶抑制相关研究中,特别是在丝氨酸水解酶的背景下。此类研究对于开发新的治疗剂和理解生化途径至关重要 (S. Hamilton 等,1975)。

胶束介质中的亲电裂解

对磷酸双(4-硝基苯基)酯在胶束介质中裂解的研究提供了对不同环境中此类反应行为的见解。这项研究可以为有机化学和材料科学中新方法的开发提供信息 (B. Kumar 等,2014)。

作用机制

Target of Action

Bis(4-nitrophenyl) phosphate hydrate, also known as BNPP, primarily targets phosphodiesterases , particularly those found in the roots of wetland plants . Phosphodiesterases are enzymes that break down phosphodiester bonds, which are common in many biological molecules like DNA and RNA.

Mode of Action

BNPP acts as a substrate for these phosphodiesterases . It undergoes hydrolysis, a chemical reaction involving the breaking of a bond using water, facilitated by these enzymes. This process is enhanced when BNPP is attached to certain catalysts, such as oxamido-bridged dinuclear copper (II) complexes .

Biochemical Pathways

The primary biochemical pathway involved in the action of BNPP is the hydrolysis of phosphodiester bonds . This process is crucial in various biological functions, including the degradation of nucleic acids and cyclic nucleotides. The hydrolysis of BNPP can be enhanced by certain catalysts, leading to an increase in the rate of the reaction .

Result of Action

The hydrolysis of BNPP results in the production of 4-nitrophenolate . This compound can be detected and measured, allowing researchers to monitor the activity of phosphodiesterases. Therefore, BNPP is often used in studies investigating the function and mechanism of these enzymes .

Action Environment

The action of BNPP can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its hydrolysis . Moreover, the pH and temperature of the environment can also affect the activity of the phosphodiesterases that BNPP targets.

安全和危害

Bis(4-nitrophenyl) phosphate hydrate is harmful if swallowed or inhaled . It is recommended to avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

未来方向

生化分析

Biochemical Properties

Bis(4-nitrophenyl) phosphate hydrate plays a significant role in biochemical reactions. It is often used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants . The compound interacts with these enzymes, facilitating the hydrolysis process .

Cellular Effects

The effects of Bis(4-nitrophenyl) phosphate hydrate on cells are primarily observed in its interactions with enzymes and its role in hydrolysis reactions . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Bis(4-nitrophenyl) phosphate hydrate exerts its effects through binding interactions with biomolecules and enzymes . It can act as a substrate for certain enzymes, leading to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(4-nitrophenyl) phosphate hydrate can change over time . The compound exhibits stability and can undergo degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Bis(4-nitrophenyl) phosphate hydrate can vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Bis(4-nitrophenyl) phosphate hydrate is involved in metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux or metabolite levels .

Transport and Distribution

Bis(4-nitrophenyl) phosphate hydrate is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Potential targeting signals or post-translational modifications that direct it to specific compartments or organelles are being investigated .

属性

IUPAC Name |

bis(4-nitrophenyl) hydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N2O8P.H2O/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h1-8H,(H,19,20);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCYEUQRBLMJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66777-94-4 | |

| Record name | Phosphoric acid, bis(4-nitrophenyl) ester, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66777-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

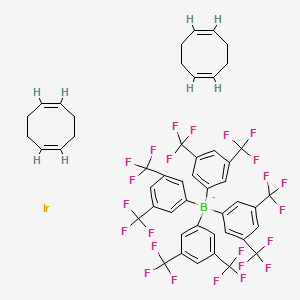

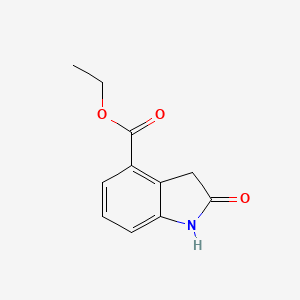

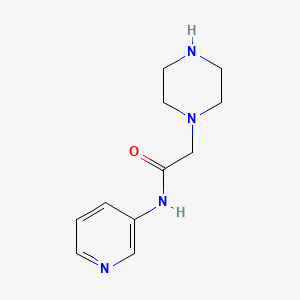

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

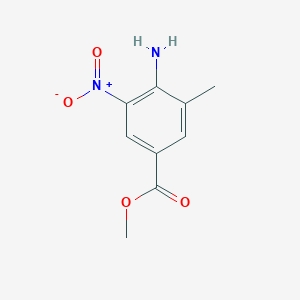

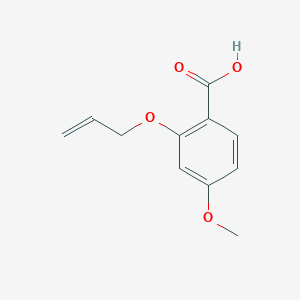

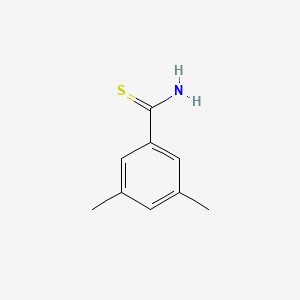

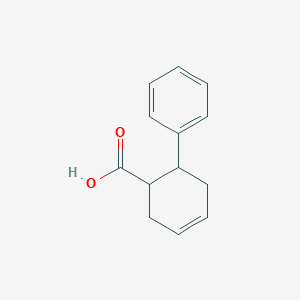

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3149162.png)

![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3149172.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)

![2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149197.png)